molecular formula C27H37N3O6 B609750 Onalespib lactate CAS No. 1019889-35-0

Onalespib lactate

Cat. No.: B609750
CAS No.: 1019889-35-0
M. Wt: 499.6 g/mol
InChI Key: VYRWEWHOAMGLLW-WNQIDUERSA-N
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Description

Onalespib lactate is a synthetic, second-generation, non-ansamycin small-molecule inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of various oncogenic proteins. This compound has shown potential in preclinical and clinical studies for its anti-cancer properties, particularly in targeting gliomas and non-small cell lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Onalespib lactate is synthesized through a multi-step process involving the reaction of specific chemical intermediates under controlled conditions.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Onalespib lactate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically characterized by their enhanced inhibitory activity against HSP90 .

Scientific Research Applications

Onalespib lactate has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of HSP90 in various biochemical pathways.

    Biology: Investigated for its effects on cellular processes such as proliferation, migration, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including gliomas and non-small cell lung cancer.

    Industry: Utilized in the development of novel anti-cancer therapies and drug formulations

Mechanism of Action

Onalespib lactate exerts its effects by selectively binding to the ATP-binding site of HSP90, thereby inhibiting its chaperone function. This inhibition leads to the degradation of oncogenic client proteins that are crucial for tumor cell proliferation and survival. The molecular targets of this compound include epidermal growth factor receptor (EGFR), AKT, and other signaling proteins involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Onalespib Lactate

This compound is unique due to its long-acting effects and ability to cross the blood-brain barrier, making it particularly effective against brain tumors such as gliomas. Additionally, its non-ansamycin structure reduces the risk of hepatotoxicity, a common side effect associated with other HSP90 inhibitors .

Properties

CAS No.

1019889-35-0

Molecular Formula

C27H37N3O6

Molecular Weight

499.6 g/mol

IUPAC Name

(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone;(2S)-2-hydroxypropanoic acid

InChI

InChI=1S/C24H31N3O3.C3H6O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26;1-2(4)3(5)6/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3;2,4H,1H3,(H,5,6)/t;2-/m.0/s1

InChI Key

VYRWEWHOAMGLLW-WNQIDUERSA-N

Isomeric SMILES

C[C@@H](C(=O)O)O.CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C

SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C.CC(C(=O)O)O

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C.CC(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Onalespib lactate;  AT-13387 lactate;  ATI-13387A;  ATI-13387AU;  ATI-13387;  ATI 13387;  ATI13387.

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of Step 12 (646 g, 1.58 mol) was dissolved in ethanol (5.17 L) and the solution filtered. A solution of L-lactic acid (142 g, 1.58 mol) dissolved in ethanol (2.59 L) was filtered and added to the solution of the filtered solution (above) and then to the mixture was added EtOAc (7.75 L). The suspension was stirred at RT for 12 h and then cooled to 5° C. for a further 2 h. The solid which had formed was removed by filtration, washed with EtOAc (2×2.58 L) and heptane (2×1.94 L) and dried to constant weight at 35° C. giving the title compound (581 g, 74% yield).
Quantity
646 g
Type
reactant
Reaction Step One
Quantity
5.17 L
Type
solvent
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
2.59 L
Type
solvent
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Onalespib lactate
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Reactant of Route 3
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Reactant of Route 4
Onalespib lactate
Reactant of Route 5
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Reactant of Route 6
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